An In-Depth Technical Guide to the Core Properties of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
An In-Depth Technical Guide to the Core Properties of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold and the 5-Hydroxymethyl Substituent
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is a bioisostere of indole, features a pyridine ring fused to a pyrrole ring. This arrangement provides a unique combination of hydrogen bond donor and acceptor sites within a rigid framework, making it an ideal pharmacophore for interacting with a variety of biological targets, particularly protein kinases. The pyridine nitrogen introduces a key hydrogen bond acceptor site, which is often crucial for hinge-binding interactions in the ATP-binding pocket of kinases.
This guide focuses on a specific, functionally important derivative: (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (also known as 5-hydroxymethyl-7-azaindole). The introduction of a hydroxymethyl group at the 5-position of the 7-azaindole core adds a versatile functional handle. This primary alcohol can serve as a key point for further molecular elaboration, allowing for the introduction of a wide range of substituents through reactions such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This functional group can also participate in hydrogen bonding interactions with target proteins, thereby influencing binding affinity and selectivity. Understanding the fundamental properties of this key intermediate is therefore crucial for its effective application in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is essential for its handling, formulation, and application in synthetic chemistry.
Basicity and Acidity (pKa)
The 7-azaindole scaffold possesses two ionizable protons: the pyrrole N-H and the protonated pyridine nitrogen.
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Pyridine Nitrogen (N7) Basicity: The pyridine nitrogen is the more basic of the two nitrogen atoms. The experimental pKa of the conjugate acid of the parent 7-azaindole in water is approximately 4.59.[1] This is slightly lower than that of pyridine (pKa ≈ 5.2), suggesting that the fused electron-rich pyrrole ring has a modest electron-withdrawing effect on the pyridine ring in an aqueous medium.[1] The pKa of 5-azaindole is significantly higher (calculated at 8.42), highlighting how the position of the nitrogen atom dramatically influences the basicity of the scaffold.[2] For (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol, the hydroxymethyl group, being a weak electron-withdrawing group via induction, is expected to have a minimal impact on the pKa of the pyridine nitrogen compared to the unsubstituted 7-azaindole.
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Pyrrole Nitrogen (N1) Acidity: The pyrrole N-H is weakly acidic, with a predicted pKa of around 13.84.[3] This proton can be removed by strong bases to generate the corresponding anion, which can then be used in N-alkylation or N-arylation reactions.
Solubility
The solubility of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is a critical parameter for its use in synthesis and for the ADME properties of its downstream derivatives.
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Aqueous Solubility: A predicted water solubility of 50 g/L at 25°C suggests that the compound is reasonably soluble in water.[3] The presence of the hydroxymethyl group and the two nitrogen atoms, all capable of hydrogen bonding with water, contributes to this favorable aqueous solubility.
Key Physicochemical Parameters
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | [4] |
| CAS Number | 849067-97-6 | [4] |
| XLogP3 (Predicted) | 0.4 | [4] |
| pKa (Pyridine N-H⁺) | ~4.59 (for parent 7-azaindole) | |
| pKa (Pyrrole N-H) (Predicted) | 13.84 ± 0.10 | [3] |
| Water Solubility (Predicted) | 50 g/L (25 °C) | [3] |
| Topological Polar Surface Area | 48.9 Ų | [4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
The most common and efficient laboratory-scale synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol involves the reduction of the corresponding aldehyde, 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Synthetic Pathway Overview
Caption: General scheme for the synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol.
Experimental Protocol: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
This protocol is based on a reported procedure for the synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol.[5]
Materials:
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1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (400 mg, 2.73 mmol, 1.0 eq) in methanol (10 mL), add sodium borohydride (208 mg, 5.46 mmol, 2.0 eq) portion-wise at room temperature.
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Stir the reaction mixture for 1 hour at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Extract the reaction mixture with ethyl acetate.
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Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via flash chromatography to afford (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol as a white solid (310 mg, 76% yield).[5]
Self-Validation: The success of the reduction can be confirmed by comparing the TLC mobility of the product to the starting aldehyde. The product alcohol will be more polar and thus have a lower Rf value. Further confirmation is achieved through spectroscopic analysis (NMR and MS), which should show the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hydroxymethyl group.
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol.
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¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. The following data has been reported for (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol in DMSO-d₆ at 500 MHz:
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δ 11.50 (1H, broad singlet, N-H)
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δ 8.166-8.163 (1H, doublet, Ar-H)
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δ 7.862-7.860 (1H, doublet, Ar-H)
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δ 7.43-7.42 (1H, doublet, Ar-H)
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δ 6.41-6.40 (1H, doublet, Ar-H)
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δ 5.10-5.08 (1H, triplet, -OH)
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δ 4.58-4.57 (2H, doublet, -CH₂-)[5]
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Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The reported FIA MS shows m/z [M+H]⁺ at 149.1, which corresponds to the expected molecular weight.[5]
Reactivity and Synthetic Utility
The 7-azaindole core and the 5-hydroxymethyl group both contribute to the reactivity profile of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol, making it a versatile building block.
Reactions at the 7-Azaindole Core
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Electrophilic Aromatic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[6]
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N-Functionalization: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated. This is a common strategy to block the hydrogen bond donor functionality or to introduce substituents that can modulate the compound's properties.
Reactions of the 5-Hydroxymethyl Group
The primary alcohol at the 5-position offers a wide range of synthetic possibilities.
Caption: Key transformations of the 5-hydroxymethyl group on the 7-azaindole scaffold.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂). Further oxidation can yield the carboxylic acid. These transformations are valuable for introducing carbonyl functionalities, which can then be used in a variety of subsequent reactions such as reductive aminations or amide couplings.
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Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. These reactions are commonly employed in prodrug strategies or to introduce linkers for conjugation to other molecules.
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Conversion to a Leaving Group: The alcohol can be converted into a good leaving group (e.g., a tosylate or a halide), enabling nucleophilic substitution reactions at the benzylic position.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors. (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol serves as a key intermediate in the synthesis of these and other biologically active molecules.
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Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif for a variety of protein kinases. Derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and BRAF kinase.[3][7] The 5-hydroxymethyl group provides a convenient attachment point for substituents that can extend into other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. For example, in the synthesis of vemurafenib analogs, a key intermediate is 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, highlighting the importance of functionalized 7-azaindoles in this area.[8][9]
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Other Therapeutic Areas: Beyond kinase inhibition, the 7-azaindole scaffold has been explored for a range of other therapeutic targets, including phosphodiesterase 4B (PDE4B) inhibitors.[10] The versatility of the 5-hydroxymethyl group allows for the rapid generation of diverse libraries of compounds for screening against various biological targets.
Conclusion
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is a fundamentally important building block in medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of both the 7-azaindole core and the 5-hydroxymethyl group, make it an invaluable tool for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its basic properties, synthesis, and applications, offering a solid foundation for researchers and drug development professionals seeking to leverage this key intermediate in their discovery programs.
References
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- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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